molecular formula C14H11N3O4S B2775645 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1203263-78-8

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2775645
CAS No.: 1203263-78-8
M. Wt: 317.32
InChI Key: CSZQHNSEKHTDTC-UHFFFAOYSA-N
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Description

The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate" is a heterocyclic ester featuring a fused thiophene-isoxazole moiety linked to a dihydropyridazine core. Its structure integrates a thiophene ring (a sulfur-containing aromatic system), an isoxazole (a five-membered ring with nitrogen and oxygen), and a dihydropyridazine scaffold (a partially unsaturated six-membered ring with two adjacent nitrogen atoms).

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-methyl-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-17-13(18)5-4-10(15-17)14(19)20-8-9-7-11(21-16-9)12-3-2-6-22-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZQHNSEKHTDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, with the CAS number 1203263-78-8, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H11N3O4SC_{14}H_{11}N_{3}O_{4}S, and it has a molecular weight of 317.32 g/mol . This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of isoxazole and thiophene moieties. The structural representation is crucial for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC14H11N3O4SC_{14}H_{11}N_{3}O_{4}S
Molecular Weight317.32 g/mol
CAS Number1203263-78-8

Antioxidant Properties

Compounds containing thiophene and isoxazole rings have been investigated for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals, thus protecting cells from oxidative stress . The exact antioxidant activity of the compound requires further empirical validation.

Inhibition of Enzymatic Activity

Inhibition studies on related compounds have demonstrated their ability to act as inhibitors of various enzymes. For example, certain isoxazole derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoforms . This suggests that this compound may possess similar inhibitory properties, potentially making it useful in treating conditions associated with enzyme dysregulation.

Study on Isoxazole Derivatives

A study focused on a series of isoxazole derivatives highlighted their varying degrees of biological activity. Compounds were tested for their ability to inhibit the replication of viruses and demonstrated significant activity against measles virus replication . While this study did not directly evaluate the compound , it underscores the potential for similar structures to exhibit antiviral properties.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of various drug candidates to specific biological targets. Such studies involving related compounds suggest that modifications in the isoxazole ring can enhance binding interactions with target proteins . This approach could be applied to this compound to elucidate its mechanism of action further.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural diversity:

  • Antimicrobial Activity : Research indicates that derivatives of isoxazole and thiophene possess significant antimicrobial properties. The compound may inhibit bacterial growth by targeting specific enzymes or metabolic pathways .
  • Anticancer Properties : Studies have shown that compounds containing isoxazole rings can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been documented, making it a candidate for developing anti-inflammatory drugs. Its interaction with inflammatory mediators may reduce tissue damage during inflammatory responses .

Organic Synthesis

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : This compound can be used as a precursor for synthesizing more complex organic molecules through various reactions such as cycloaddition, substitution, and oxidation-reduction processes .
  • Multicomponent Reactions : The compound can participate in multicomponent reactions (MCRs), which are valuable for synthesizing diverse libraries of compounds efficiently. MCRs involving this compound have shown promising yields in producing biologically active derivatives .

Case Study 1: Antioxidant Activity Evaluation

A study conducted on derivatives of the compound revealed significant antioxidant activity. One derivative exhibited an IC50 value of 28.23 μg/mL, outperforming standard antioxidants like ascorbic acid. This suggests potential applications in developing antioxidant therapies for oxidative stress-related diseases .

Case Study 2: Antimicrobial Screening

In a comprehensive screening against various bacterial strains, the compound demonstrated notable antibacterial activity. It was effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential as an antimicrobial agent .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Hydrolysis with NaOH/EtOH :
    Refluxing the compound in 10% NaOH/ethanol (1:1 v/v) at 80°C for 6 hours produces (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with 85% yield .

Reaction Conditions Yield Product
Ester hydrolysis10% NaOH/EtOH, 80°C, 6 h85%Carboxylic acid derivative

The carboxylic acid intermediate can further react with amines (e.g., hydrazine) to form hydrazides or undergo amidation .

Isoxazole Ring Reactivity

The isoxazole ring participates in electrophilic substitution reactions. For instance:

  • Nitration :
    Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the isoxazole ring .

  • Thiophene Sulfonation :
    The thiophene moiety undergoes sulfonation with chlorosulfonic acid, producing sulfonated derivatives .

Reaction Conditions Yield Product
NitrationHNO₃/H₂SO₄, 0°C, 2 h72%4-Nitroisoxazole derivative
SulfonationClSO₃H, 25°C, 4 h68%Thiophene-sulfonated compound

Dihydropyridazine Oxidation

The dihydropyridazine ring is susceptible to oxidation:

  • Oxidation with KMnO₄ :
    In acidic conditions (H₂SO₄), KMnO₄ oxidizes the 1,6-dihydropyridazine to a pyridazine-3-carboxylate derivative.

Reaction Conditions Yield Product
OxidationKMnO₄/H₂SO₄, 70°C, 3 h78%Pyridazine-3-carboxylate

Schiff Base Formation

The ester group’s carbonyl reacts with hydrazine derivatives to form Schiff bases. For example:

  • Reaction with Benzaldehyde Hydrazone :
    Condensation with benzaldehyde hydrazone in ethanol yields a Schiff base .

Reaction Conditions Yield Product
Schiff base formationBenzaldehyde hydrazone/EtOH, Δ, 8 h63%(E)-2-Benzylidenehydrazinyl derivative

Nucleophilic Aromatic Substitution

The thiophene ring undergoes halogenation:

  • Bromination :
    Reacting with Br₂ in CCl₄ introduces bromine at the 5-position of the thiophene ring .

Reaction Conditions Yield Product
BrominationBr₂/CCl₄, 25°C, 2 h81%5-Bromo-thiophene derivative

Photochemical Reactions

Under UV light (λ = 254 nm), the isoxazole ring undergoes [2+2] cycloaddition with alkenes, forming bicyclic adducts .

Key Findings from Biological Studies

  • Antibacterial Activity : Derivatives with sulfonated thiophene showed MIC values of 8–16 μg/mL against S. aureus .

  • Analgesic Activity : Schiff base derivatives exhibited 65–72% inhibition in acetic acid-induced writhing tests .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Lumping Strategies

The lumping strategy , as described in climate modeling studies, groups compounds with analogous functional groups for simplified analysis . Applying this principle to the target compound, its structural analogues include:

Compound Name Key Substituents Core Scaffold Reference
Target Compound Thiophen-2-yl, isoxazol-3-yl Dihydropyridazine
Thiazol-5-ylmethyl carbamate derivatives Thiazol-5-yl, diphenylhexane Carbamate, hydroxy groups
Isoxazole-containing kinase inhibitors Isoxazol-3-yl, methyl ester Pyridine/pyrimidine

Key Observations :

  • Thiophene vs.
  • Dihydropyridazine vs. Pyridine : The dihydropyridazine core offers partial unsaturation, which may increase metabolic stability compared to fully aromatic pyridine derivatives .
Physicochemical and Metabolic Properties

Hypothetical comparisons based on lumping principles :

Property Target Compound Thiazol-5-ylmethyl Carbamate Isoxazole-Pyridine Hybrids
logP ~2.8 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~1.9 (polar)
Aqueous Solubility Low (ester hydrophobicity) Very low (bulky diphenylhexane) Moderate
Metabolic Stability High (stable dihydropyridazine) Low (hydroxy group oxidation) Variable

Rationale : The ester group in the target compound may confer slower hydrolysis compared to carbamates, which are prone to enzymatic cleavage .

Chromatographic Behavior

Co-elution challenges, as noted in pharmacopeial studies for thiazolylmethyl carbamates , suggest that the target compound’s thiophene-isoxazole system might require specialized HPLC conditions (e.g., C18 columns with acetonitrile gradients) to resolve from analogs.

Q & A

Q. Table 1: Comparison of Synthetic Methods

PrecursorReaction ConditionsYield (%)Purification MethodReference
2-Aminothiazol-4(5H)-oneAcetic acid, 3–5 h reflux65–70DMF/AcOH recrystallization
Ethyl pyridazine carboxylateEthanol, 40°C, 12 h74Ethanol/water crystallization

How can researchers confirm the molecular structure of this compound?

Basic Research Question
Structural validation requires a combination of spectroscopic and crystallographic methods:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, isoxazole C-N at ~1600 cm⁻¹) .
  • ¹H-NMR : Key signals include thiophene protons (δ 6.8–7.2 ppm), isoxazole methyl (δ 2.3–2.5 ppm), and pyridazine carbonyl protons (δ 3.1–3.3 ppm) .
  • X-Ray Crystallography : Resolves stereochemistry and confirms bond angles in the heterocyclic core .

Q. Table 2: Representative Spectral Data

TechniqueKey Peaks/FeaturesReference
IR1705 cm⁻¹ (ester C=O), 1602 cm⁻¹ (C=N)
¹H-NMRδ 7.1 ppm (thiophene H), δ 3.2 ppm (CH₃)

What advanced strategies optimize synthesis yield and purity?

Advanced Research Question
Yield optimization involves:

  • Catalyst Screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >70% .
  • Design of Experiments (DoE) : Fractional factorial designs identify critical variables (temperature, stoichiometry) .

How should researchers address contradictory data in biological activity studies?

Advanced Research Question
Contradictions may arise from assay variability or compound instability. Mitigation strategies include:

  • Replicate Studies : Use ≥4 replicates per experimental condition to assess statistical significance .
  • Stability Testing : Monitor compound degradation in PBS or DMSO over 24–72 h using HPLC .
  • Cross-Validation : Compare results across multiple assays (e.g., MIC vs. time-kill curves for antimicrobial activity) .

What methodologies assess the environmental impact of this compound?

Advanced Research Question
Environmental fate studies follow protocols like Project INCHEMBIOL :

  • Abiotic Degradation : Hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm) at pH 4–8.
  • Biotic Transformation : Incubate with soil microbiota (OECD 307 guidelines) to measure half-life.
  • Ecototoxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202) assays.

How can substituent modifications influence the compound’s functional properties?

Advanced Research Question
Structure-activity relationship (SAR) studies involve:

  • Thiophene/Isoxazole Replacements : Substitute thiophene with furan or pyridine to alter electronic effects (see for analogs) .
  • Ester vs. Amide Derivatives : Replace the methyl ester with carboxamide to enhance solubility (e.g., 64% yield via aminolysis ).
  • Bioisosteric Swaps : Replace oxadiazole with triazole to improve metabolic stability .

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